molecular formula C14H19NO2S B14010213 6-(benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine CAS No. 82276-03-7

6-(benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine

Cat. No.: B14010213
CAS No.: 82276-03-7
M. Wt: 265.37 g/mol
InChI Key: YPNZXZUEKATWOV-UHFFFAOYSA-N
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Description

6-(Benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound features a benzenesulfonyl group attached to a hex-2-yn-1-amine backbone, with two methyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine typically involves the reaction of benzenesulfonyl chloride with N,N-dimethylhex-2-yn-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{N,N-dimethylhex-2-yn-1-amine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(Benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. This inhibition can disrupt various cellular pathways, including those involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine is unique due to the presence of both the benzenesulfonyl group and the N,N-dimethylhex-2-yn-1-amine backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

82276-03-7

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

6-(benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine

InChI

InChI=1S/C14H19NO2S/c1-15(2)12-8-3-4-9-13-18(16,17)14-10-6-5-7-11-14/h5-7,10-11H,4,9,12-13H2,1-2H3

InChI Key

YPNZXZUEKATWOV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CCCCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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